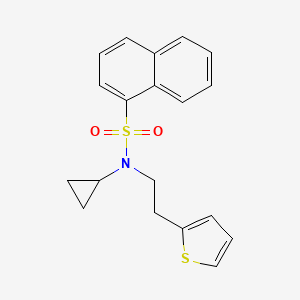

![molecular formula C20H22ClN3O3S2 B2600819 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide CAS No. 893790-22-2](/img/structure/B2600819.png)

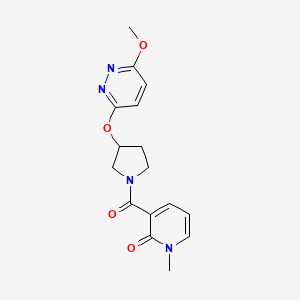

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide” is a derivative of 3-amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide . These derivatives are known to be inhibitors of MRGX2 . They are used for treating diseases, disorders, or conditions associated with MRGX2 .

Synthesis Analysis

The synthesis of these compounds involves the use of materials and methods for preparing compounds of formula 1 . The specific synthesis process for “this compound” is not explicitly mentioned in the sources I found.

Applications De Recherche Scientifique

Synthesis and Antitumor Activity

A study by Yurttaş et al. (2015) highlighted the synthesis of new benzothiazole derivatives with potential antitumor activity. These compounds were tested against human tumor cell lines derived from nine neoplastic diseases, suggesting a method for the development of anticancer agents (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Applications

Research by Sah et al. (2014) involved the synthesis of Mannich base derivatives from thiadiazole, which exhibited moderate antimicrobial activity against bacterial and fungal strains. This indicates potential applications in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

Bioactivity of Heterocyclic Systems

Shiradkar and Kale (2006) explored the microwave-assisted synthesis of triazolo[3,4-b][1,3,4]thiadiazoles, showing antibacterial, antifungal, and antitubercular activities. This suggests the role of similar compounds in pharmaceutical research for treating various infections (Shiradkar & Kale, 2006).

Antibacterial and Antioxidant Activities

Ismailova et al. (2014) synthesized a compound that forms dimers via hydrogen bonds, indicating a potential for designing molecules with specific intermolecular interactions for pharmaceutical applications (Ismailova, Okmanov, Ziyaev, Shakhidoyatov, & Tashkhodjaev, 2014).

Insecticidal Applications

A study by Fadda et al. (2017) on the synthesis of heterocycles incorporating thiadiazole moiety revealed potential insecticidal activity against the cotton leafworm, showcasing the agricultural applications of such compounds (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Mécanisme D'action

Target of Action

The primary targets of the compound 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide are carbonic anhydrases (CAs), specifically the β-class CAs . These enzymes play a crucial role in maintaining pH and CO2 balance in cells, and are involved in various physiological and pathological processes.

Mode of Action

The compound this compound acts as a potent inhibitor of β-class CAs . It binds to the active site of these enzymes, preventing them from catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons .

Biochemical Pathways

The inhibition of β-class CAs by this compound affects various biochemical pathways. Specifically, it disrupts the pH and CO2 balance within cells, which can lead to a range of downstream effects, including impaired cellular respiration and ion transport .

Result of Action

The inhibition of β-class CAs by this compound results in significant molecular and cellular effects. Most notably, it has been shown to effectively inhibit the growth of drug-resistant strains of Mycobacterium tuberculosis .

Propriétés

IUPAC Name |

2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O3S2/c1-3-4-12-24-17-10-5-6-11-18(17)29(26,27)23-20(24)28-13-19(25)22-16-9-7-8-15(21)14(16)2/h5-11H,3-4,12-13H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STATXKLSOULCKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=C(C(=CC=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Methylsulfonyl)-5-oxo-2,4,7,11b-tetraaza-5H,7H-benzo[c]fluorene-6-carbonitrile](/img/structure/B2600738.png)

![N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2600741.png)

![N-(benzo[b]thiophen-5-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2600747.png)

![2-Methoxyethyl 6-bromo-5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2600748.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2600755.png)

![N-(5-chloro-2-methoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2600757.png)